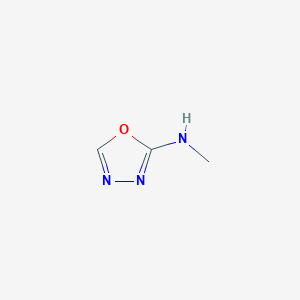![molecular formula C9H19N3O B2896933 1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea CAS No. 1690628-70-6](/img/structure/B2896933.png)
1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of the compound is “1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea” and its InChI code is "1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3,(H,10,13)" . The molecular weight is 185.27 . The compound is in liquid form .Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . The physical form of the compound is liquid .Applications De Recherche Scientifique
Crystal Structure and Chemical Derivatives
Research on derivatives and structural studies of compounds similar to 1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea reveals insights into their crystalline structure and potential applications in materials science and synthetic chemistry. For example, the study of unsymmetrically substituted ureas demonstrates their unique crystal configurations, potentially useful in designing new materials with specific physical properties (Xiaoping Rao et al., 2010).
Catalytic Activities and Organic Synthesis
Certain urea derivatives exhibit catalytic activities that can be harnessed for organic synthesis. For instance, complexation-induced unfolding of heterocyclic ureas has been observed to facilitate the formation of multiply hydrogen-bonded complexes, valuable in developing self-assembling materials (P. Corbin et al., 2001). Additionally, studies on reactions involving cyclic ureas with aluminum compounds reveal unexpected outcomes, enriching the understanding of aluminum chemistry and its potential applications in synthesis (Terry Chu et al., 2017).
Polymer and Material Applications
Research into the interactions between urea derivatives and formaldehyde, such as the synthesis and properties of methyleneureas, highlights their importance in creating slow-release fertilizers and other polymer-based materials. The mechanism of microbial degradation of these compounds further underscores their environmental significance and potential in bioremediation processes (T. Jahns & H. Kaltwasser, 2000).
Anticancer and Antiviral Activities
Novel ureas incorporating 1-aminotetralins have been synthesized and tested for their anticancer activity, demonstrating the therapeutic potential of urea derivatives against certain cancer types (B. Özgeriş et al., 2017). Additionally, urea and sulfamide derivatives are explored for their anti-HIV-1 activity, providing a basis for further development of antiviral agents (N. Sakakibara et al., 2015).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZZYOJOCXUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea | |
CAS RN |
1690628-70-6 |
Source


|
| Record name | 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)
![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)




